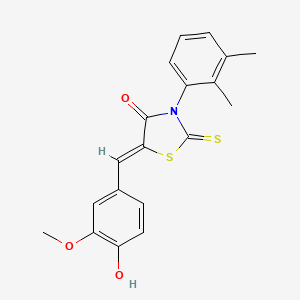

![molecular formula C11H12F3N3OS B4616628 2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4616628.png)

2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide

Vue d'ensemble

Description

Hydrazinecarbothioamide derivatives have been the subject of extensive research due to their diverse chemical properties and potential applications in medicinal chemistry and material science. These compounds are known for their antioxidant activities, ability to form complex structures with metals, and as precursors for various heterocyclic compounds.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives typically involves the reaction of hydrazides with isothiocyanates or thiosemicarbazides under various conditions. For instance, Barbuceanu et al. (2014) synthesized new hydrazinecarbothioamides by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, demonstrating a method that could potentially be adapted for the synthesis of 2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is often characterized using techniques such as 1H-NMR, 13C-NMR, IR, mass spectrometry, and X-ray crystallography. These methods help in determining the configuration, conformation, and overall structure of the synthesized compounds. For example, Sivajeyanthi et al. (2017) employed single crystal X-ray diffraction, Hirshfeld surface analysis, and frontier molecular orbital analysis to characterize a hydrazinecarbothioamide derivative, highlighting the importance of these analytical techniques in understanding compound structures (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamide derivatives undergo various chemical reactions, including cyclization, complexation with metals, and reactions with halogenated ketones, leading to the formation of diverse heterocyclic compounds. For example, Tarai and Baruah (2018) demonstrated the synthesis of mononuclear complexes of divalent nickel and zinc with hydrazinecarbothioamide derivatives, showcasing the compound's ability to act as ligands and form complex structures with metals (Tarai & Baruah, 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are typically investigated using differential scanning calorimetry, thermogravimetric analysis, and solubility tests.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and antioxidant activity, are essential for the application of hydrazinecarbothioamide derivatives. Barbuceanu et al. (2014) found that some hydrazinecarbothioamides exhibited excellent antioxidant activity, indicating their potential for use in pharmaceuticals and as protective agents against oxidative stress (Barbuceanu et al., 2014).

Applications De Recherche Scientifique

Antioxidant Activity Evaluation

Hydrazinecarbothioamide derivatives, including structures related to 2-propionyl-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, have been synthesized and evaluated for their antioxidant activities. Specifically, hydrazinecarbothioamides showed excellent antioxidant activity, indicating their potential as therapeutic agents against oxidative stress-related diseases. The antioxidant activity was assessed using the DPPH method, highlighting the compound's ability to scavenge free radicals (Barbuceanu et al., 2014).

Antimicrobial and Anticancer Properties

Another area of application for hydrazinecarbothioamide derivatives is in the development of antimicrobial and anticancer agents. Coordination compounds of copper and nickel with hydrazinecarbothioamide derivatives have shown inhibitory effects on the growth and propagation of myeloid human leukemia HL-60 cancer cells. This finding opens up possibilities for these compounds in cancer therapy, particularly as part of targeted treatment strategies against specific cancer cell lines (Pakhontsu et al., 2014).

Optical Probing and Sensor Applications

Moreover, hydrazinecarbothioamide compounds have found use in the development of optical probes for the detection of heavy metals. For instance, simple-structured hydrazinecarbothioamide-derived Schiff-base derivatives have been synthesized for the selective detection of Hg2+ and Ag+ ions. These compounds exhibit distinct fluorescence changes upon interaction with these ions, demonstrating their potential as sensitive and selective sensors for environmental and biological monitoring (Shi et al., 2016).

DNA Binding and Anticancer Activity

Furthermore, novel bioactive thiazole derivatives pendent to N-phenylmorpholine moiety, which are related to hydrazinecarbothioamide frameworks, have been investigated for their ability to bind DNA. These compounds have shown promising antimicrobial and anticancer activities, suggesting their potential in the development of new therapeutic agents that target DNA or interfere with DNA processes in pathogens and cancer cells (Farghaly et al., 2020).

Propriétés

IUPAC Name |

1-(propanoylamino)-3-[2-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3OS/c1-2-9(18)16-17-10(19)15-8-6-4-3-5-7(8)11(12,13)14/h3-6H,2H2,1H3,(H,16,18)(H2,15,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQGJDWRTXBIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NNC(=S)NC1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-dichlorobenzyl)thio]-4-ethyl-5-(2-furyl)-4H-1,2,4-triazole](/img/structure/B4616557.png)

![3-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4616564.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4616576.png)

![2-[(4-chlorophenyl)thio]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B4616589.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4616597.png)

![3-(1,3-benzodioxol-5-yl)-7-(3,4,5-trimethoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4616616.png)

![N-[3,5-dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-N'-(3-fluorophenyl)urea](/img/structure/B4616618.png)

![N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(8-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4616633.png)

![methyl 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}benzoate](/img/structure/B4616643.png)

![N-(4-isopropylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4616652.png)